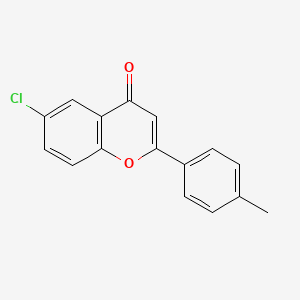

2-(2,5-Dichlorobenzamido)-3-hydroxybutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2,5-Dichlorobenzamido)acetic acid” is a chemical compound with the CAS Number: 667403-46-5 . It is a white to yellow powder or crystals .

Molecular Structure Analysis

The molecular weight of “2-(2,5-Dichlorobenzamido)acetic acid” is 248.06 . The MDL number is MFCD03175234 .Physical And Chemical Properties Analysis

“2-(2,5-Dichlorobenzamido)acetic acid” is a white to yellow powder or crystals . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Biological Production of Malic Acid

Malic acid, closely related to 2-(2,5-Dichlorobenzamido)-3-hydroxybutanoic acid in its structural components, has seen extensive research regarding its biological production using wild type and metabolic engineered strains. The interest in malic acid stems from its application as a precursor in the food, chemical, and pharmaceutical industries. Recent advances have focused on metabolic engineering to enhance malic acid production, leveraging pathways like the non-oxidative pathway, oxidative pathway, and glyoxylate cycle for improved yields (Dai et al., 2018).

Polyhydroxyalkanoates in Tissue Engineering

Polyhydroxyalkanoates (PHA), which include polymers of hydroxybutanoic acid derivatives, are explored for their potential in tissue engineering. PHAs are produced by microorganisms and possess properties that make them suitable for creating biodegradable medical devices and scaffolding for tissue regeneration. Their application ranges from sutures to cardiovascular patches, illustrating the versatility and biocompatibility of these materials in medical applications (Chen & Wu, 2005).

Synthesis of Amino Acids

The stereo-selective synthesis of amino acids, including structures similar to 2-(2,5-Dichlorobenzamido)-3-hydroxybutanoic acid, has been demonstrated through biocatalytic processes. These processes involve coupling aldol reactions with transaminations, leveraging enzymes like aldolases and transaminases for the production of chiral amino acids. This method underscores the importance of biocatalysis in generating essential building blocks for pharmaceuticals and industrial applications (Hernández et al., 2017).

Environmental Bioremediation

Studies on microorganisms that degrade environmental pollutants have revealed the capacity of specific strains to metabolize compounds structurally related to 2-(2,5-Dichlorobenzamido)-3-hydroxybutanoic acid. For instance, Aminobacter sp. MSH1 can use 2,6-dichlorobenzamide, a groundwater micropollutant, as a sole carbon source. Understanding these microbial pathways offers insights into bioremediation strategies that could potentially apply to compounds like 2-(2,5-Dichlorobenzamido)-3-hydroxybutanoic acid (Raes et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

2-[(2,5-dichlorobenzoyl)amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO4/c1-5(15)9(11(17)18)14-10(16)7-4-6(12)2-3-8(7)13/h2-5,9,15H,1H3,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZMSTLXGGJJCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C1=C(C=CC(=C1)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,5-Dichlorophenyl)formamido]-3-hydroxybutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2761139.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)

![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)

![2-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2761148.png)

![Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2761149.png)

![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2761152.png)

![1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2761154.png)

![Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B2761157.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2761159.png)